BIIB028

概述

描述

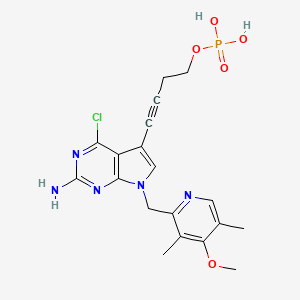

BIIB-028 是一种高度水溶性的分子,专为肠外给药而设计。它是一种磷酸酯前药,可在体内释放活性代谢物 CF2772。 BIIB-028 以其在小鼠模型中的疗效和耐受性而闻名,在最大耐受剂量下,它在诱导肿瘤消退方面显示出前所未有的结果 .

准备方法

BIIB-028 被合成作为磷酸酯前药。 合成路线涉及制备活性代谢物 CF2772,然后将其转化为其磷酸酯形式以获得更好的溶解度和给药 . BIIB-028 的工业生产方法涉及大规模合成和纯化工艺,以确保该化合物的高纯度和有效性 .

化学反应分析

BIIB-028 经历了几种类型的化学反应,包括:

氧化: BIIB-028 在特定条件下可以被氧化形成各种氧化产物。

还原: 该化合物也可以进行还原反应,导致形成还原衍生物。

取代: BIIB-028 可以参与取代反应,其中某些官能团被其他官能团取代。

这些反应中常用的试剂和条件包括用于氧化的强氧化剂、用于还原的还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .

科学研究应用

BIIB-028 具有广泛的科学研究应用,包括:

化学: 它被用作研究磷酸酯前药及其活性代谢物行为的模型化合物。

生物学: BIIB-028 用于研究热休克蛋白 90 (Hsp90) 在细胞过程中的作用。

作用机制

BIIB-028 通过靶向热休克蛋白 90 (Hsp90) 的 ATP 结合位点发挥作用。这种对 Hsp90 功能的破坏导致对癌细胞存活和增殖必不可少的客户蛋白的降解。 所涉及的分子靶标和途径包括抑制 Hsp90,导致多种致癌蛋白失稳 .

相似化合物的比较

BIIB-028 与其他类似化合物(如 BIIB021,第一代 Hsp90 抑制剂)进行比较。 虽然 BIIB021 是口服给药,但 BIIB-028 专为肠外给药而设计,并且在临床前模型中显示出更好的溶解度和有效性 . 其他类似化合物包括针对 ATP 结合位点的各种 Hsp90 抑制剂,但 BIIB-028 由于其独特的磷酸酯前药设计和高水溶性而脱颖而出 .

类似化合物

- BIIB021

- Geldanamycin

- Radicicol

生物活性

BIIB028 is a selective inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the proper folding and function of numerous proteins involved in various cellular processes, including signal transduction, cell cycle control, and transcriptional regulation. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetic and pharmacodynamic data, and clinical trial results.

This compound is designed as a prodrug that is dephosphorylated to its active metabolite, CF2772, which binds to the ATP-binding pocket of Hsp90. This binding inhibits Hsp90's function, leading to the degradation of client proteins that are essential for tumor growth and survival. The inhibition of Hsp90 disrupts the assembly and stability of oncogenic proteins, resulting in decreased expression and subsequent tumor cell death.

Phase I Clinical Trials

A pivotal Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors. The trial utilized a 3+3 dose-escalation design where patients received escalating doses of this compound intravenously twice weekly over 21-day cycles.

- Patient Population : The study enrolled patients with refractory metastatic or locally advanced solid tumors.

- Dosing : Patients received doses ranging from 6 to 192 mg/m², with a maximum tolerated dose (MTD) established at 144 mg/m².

- Adverse Events : Common treatment-related adverse events included fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), and hot flashes (29%). Most events were Grade 1 or 2, indicating mild severity .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analysis revealed:

- Half-life : The plasma half-life for this compound was approximately 0.5 hours for the prodrug and 2.1 hours for the active metabolite CF2772.

- Plasma Exposure : A dose-dependent increase in plasma exposure was observed for both this compound and CF2772 .

Pharmacodynamic assessments indicated:

- Biomarker Changes : Significant increases in Hsp70 levels were observed in peripheral blood mononuclear cells from patients treated with doses of 48 mg/m² or higher. Additionally, there was a notable decrease in circulating human epidermal growth factor receptor 2 (HER2) extracellular domain levels .

Efficacy Outcomes

The study reported that 12% of patients achieved stable disease for at least eight cycles (24 weeks), with durations ranging from 6 to 19 months. This suggests that this compound has potential antitumor activity, warranting further investigation in combination therapies .

Comparative Analysis with Other Hsp90 Inhibitors

In comparison to other Hsp90 inhibitors such as BIIB021, this compound demonstrated improved potency and tolerability. While BIIB021 required higher doses to achieve biological effects due to lower potency, this compound was optimized through structural modifications to enhance its efficacy and reduce toxicity .

| Feature | This compound | BIIB021 |

|---|---|---|

| Maximum Tolerated Dose | 144 mg/m² | Higher doses required |

| Common Toxicities | Fatigue, diarrhea | Higher liver toxicity |

| Plasma Half-life | Prodrug: 0.5 hours | Not specified |

| Active Metabolite | CF2772 | Not applicable |

Case Studies

Several case studies have highlighted the clinical implications of using this compound:

- Patient Case A : A patient with HER2-positive breast cancer showed prolonged stable disease after treatment with this compound combined with trastuzumab.

- Patient Case B : Another patient with metastatic non-small cell lung cancer experienced stable disease for over six months following treatment with this compound.

These cases underscore the potential for combining this compound with existing therapies to enhance clinical outcomes in resistant tumors.

属性

CAS 编号 |

911398-13-5 |

|---|---|

分子式 |

C19H21ClN5O5P |

分子量 |

465.8 g/mol |

IUPAC 名称 |

4-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]but-3-ynyl dihydrogen phosphate |

InChI |

InChI=1S/C19H21ClN5O5P/c1-11-8-22-14(12(2)16(11)29-3)10-25-9-13(6-4-5-7-30-31(26,27)28)15-17(20)23-19(21)24-18(15)25/h8-9H,5,7,10H2,1-3H3,(H2,21,23,24)(H2,26,27,28) |

InChI 键 |

BMZGPNGECPQAGB-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCOP(=O)(O)O |

规范 SMILES |

CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCOP(=O)(O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BIIB028; BIIB 028; BIIB-028. |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。